Pegvaliase, marketed under the brand name Palynziq, is a pegylated recombinant enzyme used primarily as an enzyme replacement therapy for individuals suffering from phenylketonuria (PKU), a genetic disorder that leads to the accumulation of phenylalanine in the body due to a deficiency in the enzyme phenylalanine hydroxylase. Pegvaliase catalyzes the conversion of phenylalanine into ammonia and trans-cinnamic acid, thereby reducing blood phenylalanine levels. The active substance is a covalent conjugate of recombinant phenylalanine ammonia lyase derived from Anabaena variabilis and N-hydroxysuccinimide-methoxypolyethylene glycol (NHS-methoxypolyethylene glycol) .
Pegvaliase is classified as an enzyme therapy and falls under the category of biologics. It is produced using recombinant DNA technology in Escherichia coli, which incorporates the gene for phenylalanine ammonia lyase from Anabaena variabilis. The drug was approved by the U.S. Food and Drug Administration in 2018 and by the European Medicines Agency in 2019 for use in patients aged 16 years and older with uncontrolled PKU .
The synthesis of pegvaliase involves several key steps:
This process results in a product that retains enzymatic activity while being less likely to provoke an immune response.
The molecular formula of pegvaliase is with a molecular weight of approximately 1,000 kDa . The structure consists of a homotetrameric configuration of phenylalanine ammonia lyase, with each monomer having a molecular weight of about 62 kDa. Each monomer contains 567 amino acids, and pegylation occurs primarily at surface-exposed lysine residues .
The primary reaction catalyzed by pegvaliase involves the conversion of phenylalanine into trans-cinnamic acid and ammonia:
This enzymatic reaction facilitates the excretion of excess phenylalanine through urine, thereby alleviating the toxic effects associated with its accumulation in PKU patients .
Pegvaliase acts by providing an alternate metabolic pathway for phenylalanine degradation. In individuals with PKU, the defective phenylalanine hydroxylase enzyme fails to metabolize phenylalanine effectively. Pegvaliase bypasses this deficiency by converting phenylalanine directly into ammonia and trans-cinnamic acid, which are then excreted from the body. This mechanism not only reduces blood levels of phenylalanine but also mitigates symptoms associated with PKU .
Pegvaliase is primarily utilized in clinical settings for managing PKU. Its ability to significantly lower blood phenylalanine levels makes it an essential therapeutic option for patients who do not respond adequately to dietary restrictions alone. Clinical studies have demonstrated that pegvaliase can reduce blood phenylalanine concentrations by approximately 50% to 70% in treated patients . Moreover, ongoing research explores its potential applications in other metabolic disorders where similar enzymatic deficiencies exist.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3